

comparing the efficacy of different WDR5-MYC inhibitors

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An Objective Comparison of WDR5-MYC Inhibitor Efficacy for Researchers

The transcription factor MYC is a potent oncoprotein that is overexpressed in a majority of human cancers, making it a highly validated, yet historically "undruggable," therapeutic target. [1][2] A promising strategy to indirectly inhibit MYC is to target its interaction with the WD repeat-containing protein 5 (WDR5). WDR5 acts as a critical chromatin cofactor, facilitating the recruitment of MYC to a subset of its target genes, particularly those involved in protein synthesis.[1][3] Disrupting the WDR5-MYC interaction has been shown to impair MYC's oncogenic function and induce tumor regression in preclinical models, validating this protein-protein interaction (PPI) as a key therapeutic vulnerability.[3][4]

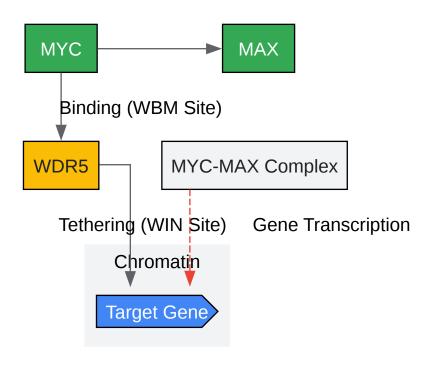
Small-molecule inhibitors have been developed to target two distinct sites on the WDR5 protein: the WDR5-interacting (WIN) site and the MYC-binding motif (WBM) site. This guide provides a comparative overview of the efficacy of these different inhibitor classes, supported by experimental data, to aid researchers and drug development professionals in this field.

Signaling Pathway of WDR5-Mediated MYC Recruitment

WDR5 is a scaffolding protein that plays a crucial role in gene regulation. In the context of MYC, WDR5 is first tethered to chromatin through its WIN site. Subsequently, it recruits MYC via a direct interaction between the WBM site on WDR5 and the MYC Box IIIb (MbIIIb) region



of MYC. This avidity-driven process is essential for localizing MYC to specific gene promoters, thereby driving the expression of genes critical for tumor growth and proliferation.[5][6]



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Caption: WDR5 tethers to chromatin and recruits the MYC-MAX complex to target genes.

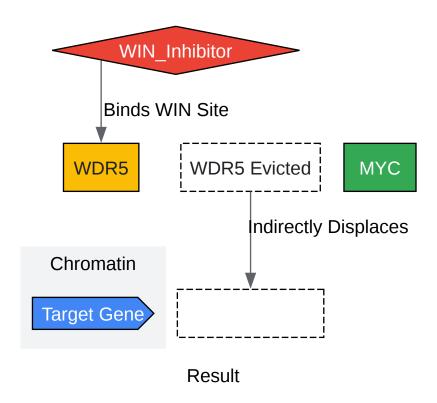
Comparative Efficacy of WDR5-MYC Inhibitors

Inhibitors targeting the WDR5-MYC axis can be broadly categorized based on their binding site on WDR5. WIN site inhibitors prevent WDR5 from associating with chromatin, leading to the eviction of both WDR5 and MYC from their target genes.[1] In contrast, WBM site inhibitors directly block the physical interaction between WDR5 and MYC.[3][6]

WIN Site Inhibitors

Inhibitors of the WIN site have seen significant development, with several compounds demonstrating high potency and in vivo activity.[5][7] These agents act by displacing WDR5 from chromatin, which indirectly prevents MYC recruitment to co-bound genes.[1] This mechanism has proven as effective at displacing MYC as genetic disruption of the WDR5-MYC interaction.[1]





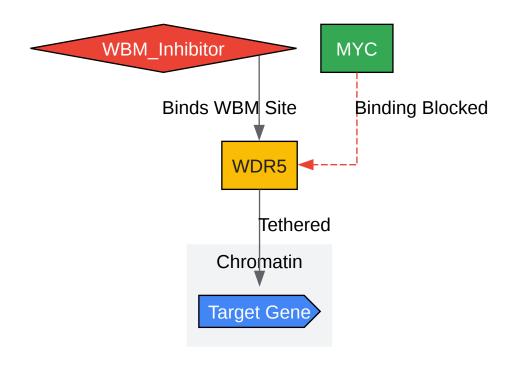
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Caption: WIN site inhibitors evict WDR5 from chromatin, preventing MYC recruitment.

WBM Site Inhibitors

WBM site inhibitors are designed to directly compete with MYC for binding to WDR5. While development of these inhibitors has been more challenging due to the nature of the binding site, several series of compounds have been identified through high-throughput screening and fragment-based methods.[2][3] These molecules can disrupt the WDR5-MYC complex within cells, leading to a reduction of MYC at WDR5-dependent gene loci.[3][6]





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Caption: WBM site inhibitors directly block the interaction between WDR5 and MYC.

Quantitative Data Summary

The tables below summarize the efficacy of selected WDR5-MYC inhibitors based on published data.

Table 1: Comparison of Selected WIN Site Inhibitors



Inhibitor	Binding Affinity (Ki)	Cellular Potency (IC50)	Cancer Cell Lines	Key Findings
OICR-9429	~22 nM (FP Assay)[5]	Mild antiproliferativ e activity[5]	MLL- rearranged leukemia	One of the first small- molecule WIN site inhibitors; proof-of- concept.[5]
C6	Not specified	3.20 μM (MV4:11), 6.43 μM (MOLM-13) [8]	MLL-rearranged leukemia	Widely used as a tool compound; displaces WDR5 from chromatin. [7][9]
Compound 9	≤ 20 pM (TR- FRET)[7]	Low nanomolar[7]	MV4:11, MOLM- 13	Orally bioavailable, demonstrates significant tumor regression in mouse xenograft models.[5][7]

| MS-67 | Not specified | Not specified | Not specified | A WIN site-directed PROTAC (degrader). [4] |

Table 2: Comparison of Selected WBM Site Inhibitors



Inhibitor	Binding Affinity (Ki/IC50)	Cellular Potency	Cancer Cell Lines	Key Findings
Compound 12	0.23 μM (FP Assay)[6]	Reduces MYC at target genes at 20 µM[3]	Burkitt's Lymphoma	Disrupts WDR5-MYC complex in cells; reduces MYC at WDR5- dependent loci.[3][6]
7k	0.13 μM (FP Assay)[10]	Reduces IncRNA-WDR5 complex formation[10]	Osteosarcoma (U-2 OS)	Demonstrates that WBM inhibitors can disrupt IncRNA- WDR5 interactions.[10]
4m / 4o	4m: 1.1 μM, 4o: 1.2 μM (FP Assay)[11]	Potent antiproliferative activity (low μM) [11]	Leukemia, Neuroblastoma, Lung	5- thiocyanatothiaz ol-2-amine series with potent cellular activity. [11]

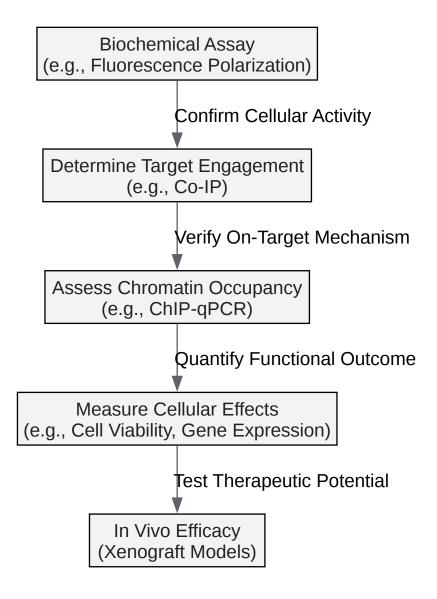
| Cpd 11 | Not specified | Antiproliferative (2-80% inhibition at 10 μ M)[12] | Neuroblastoma, Hepatoma | Suppressed tumor growth in mouse xenograft models with good oral bioavailability. [12] |

Key Experimental Protocols

Validating the efficacy of WDR5-MYC inhibitors requires a multi-faceted approach. Below are methodologies for key experiments cited in the literature.

General Experimental Workflow





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Caption: A typical workflow for evaluating WDR5-MYC inhibitors.

- 1. Fluorescence Polarization (FP) Competition Assay
- Objective: To determine the binding affinity (Ki or IC50) of a test compound for WDR5 in a biochemical context.
- Methodology:
 - A fluorescently labeled peptide probe derived from a known WDR5 binding partner (e.g., MYC for the WBM site, or MLL for the WIN site) is incubated with recombinant WDR5 protein.[10][11]



- Binding of the large WDR5 protein to the small fluorescent peptide causes a decrease in the peptide's rotation, resulting in a high FP signal.
- The test inhibitor is titrated into the mixture. If the inhibitor binds to the same site as the probe, it will displace the fluorescent peptide, causing the FP signal to decrease.
- The concentration of inhibitor required to displace 50% of the bound probe (IC50) is calculated by fitting the data to a dose-response curve.[11]
- 2. Co-Immunoprecipitation (Co-IP)
- Objective: To assess whether an inhibitor disrupts the WDR5-MYC protein complex in a cellular environment.
- · Methodology:
 - Cancer cells are treated with the test inhibitor or a vehicle control (e.g., DMSO) for a specified time.
 - Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
 - An antibody specific to either WDR5 or MYC is used to immunoprecipitate the target protein and its binding partners from the cell lysate.
 - The immunoprecipitated complexes are separated by SDS-PAGE and analyzed by Western blot using antibodies for both WDR5 and MYC.
 - A reduction in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the complex.[3]
- 3. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
- Objective: To determine if an inhibitor reduces the amount of MYC bound to the promoters of its target genes.
- Methodology:
 - o Cells are treated with the inhibitor or vehicle control.



- Protein-DNA complexes are cross-linked using formaldehyde.
- Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
- An antibody against MYC is used to immunoprecipitate MYC-bound chromatin fragments.
- The cross-links are reversed, and the associated DNA is purified.
- Quantitative PCR (qPCR) is performed on the purified DNA using primers specific for known WDR5-dependent MYC target gene promoters (e.g., RPS14, RPL5) and control loci where MYC binding is WDR5-independent.[3]
- A decrease in the qPCR signal at target promoters in inhibitor-treated cells indicates displacement of MYC from chromatin.[3]

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